3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid
Description
3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.3 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use. It is known for its unique structure, which includes a cyclopropylaminocarbonyl group attached to a phenyl ring, making it a subject of interest in various scientific studies.
Properties
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)phenyl]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-15(6-3-7-16(11)18(21)22)12-4-2-5-13(10-12)17(20)19-14-8-9-14/h2-7,10,14H,8-9H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBXYYUAHPEZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691730 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-54-8 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid typically involves the following steps:
Formation of the Cyclopropylaminocarbonyl Group: This step involves the reaction of cyclopropylamine with a suitable carbonyl compound to form the cyclopropylaminocarbonyl group.
Attachment to the Phenyl Ring: The cyclopropylaminocarbonyl group is then attached to a phenyl ring through a series of reactions, including nucleophilic substitution and coupling reactions.
Introduction of the Methyl Group: The methyl group is introduced to the benzoic acid structure through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity cyclopropylamine, carbonyl compounds, and other reagents.
Reaction Optimization: Using catalysts and controlled reaction conditions to maximize yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylaminocarbonyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenyl ring and methyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylaminocarbonyl)phenylboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid group.
3-(Cyclopropylaminocarbonyl)benzeneboronic acid: Another boronic acid derivative with similar properties.
Uniqueness
3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
